6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one
Description
Properties
IUPAC Name |
6-amino-2-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-5-10(18)4-11-12(13)7-19(16(11)20)6-9-1-2-14-15(3-9)22-8-21-14/h1-5H,6-8,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAYCYCBNVGLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2Br)N)C(=O)N1CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735334 | |
| Record name | 6-Amino-2-[(2H-1,3-benzodioxol-5-yl)methyl]-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169043-96-3 | |
| Record name | 6-Amino-2-[(2H-1,3-benzodioxol-5-yl)methyl]-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Brominated Phthalimide Derivatives
A common approach to isoindolinones involves cyclization of phthalimide precursors. For example, bromination of 4-nitrophthalic anhydride followed by reduction and cyclization could yield the 4-bromo-6-nitroisoindolin-1-one intermediate. Subsequent catalytic hydrogenation (e.g., ) would reduce the nitro group to an amine.
Key reaction conditions :
-
Bromination: (N-bromosuccinimide) in under radical initiation.
-
Cyclization: Heating in acetic acid with ammonium acetate.
Buchwald-Hartwig Amination for Amino Group Installation
The 6-amino group could be introduced via palladium-catalyzed coupling. For instance, a 6-bromo intermediate might undergo amination with ammonia or an ammonia equivalent using a catalyst system like .
Example protocol :
-
React 4-bromo-6-nitroisoindolin-1-one with in dioxane.
-
Use , , and at 100°C for 24 hours.
Introduction of the Benzodioxolylmethyl Group
Alkylation of Isoindolinone Intermediate
The benzodioxol-5-ylmethyl moiety can be introduced via nucleophilic alkylation. A reported method for analogous compounds involves treating the isoindolinone with 5-(bromomethyl)benzo[d][1,dioxole in the presence of a strong base like in .
Optimized conditions :
-
Substrate: 6-Amino-4-bromoisoindolin-1-one.
-
Alkylating agent: 5-(Bromomethyl)benzo[d][1,dioxole (1.5 equiv).
-
Base: (1.5 equiv) in anhydrous .
-
Temperature: Room temperature, 1 hour.
Bromination Strategies
Electrophilic Bromination
Direct bromination of the isoindolinone core at position 4 may employ in or with a Lewis acid catalyst (e.g., ). Regioselectivity is controlled by electron-withdrawing groups (e.g., the carbonyl group) directing bromine to the para position.
Challenges :
-
Competing dibromination requires careful stoichiometry.
-
Protection of the amino group may be necessary.
Data Tables for Comparative Analysis
Table 1: Summary of Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Cyclization | , AcOH, 120°C | 65–70% |
| Buchwald-Hartwig Amination | , , , 100°C | 50–60% |
| Alkylation | , THF, 5-(bromomethyl)benzodioxole | 20–25% |
| Bromination | , , | 80–85% |
Challenges and Optimization Opportunities
-
Low Yields in Alkylation : The modest yields observed in analogous benzodioxole alkylations (~20%) suggest side reactions (e.g., over-alkylation). Alternatives include using phase-transfer catalysts or microwave-assisted synthesis.
-
Amino Group Protection : The primary amine may require protection (e.g., as a Boc derivative) during bromination to prevent quaternization.
-
Purification : Column chromatography (ethyl acetate/hexane, 1:5) is effective for isolating intermediates .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted isoindolinone derivatives.
Scientific Research Applications
6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: Employed in the design of molecular inhibitors or activators for specific biological targets.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, leading to modulation of biological pathways. For example, it may induce apoptosis in cancer cells by interfering with cell cycle regulators or signaling proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
a) Core Heterocycle Modifications
- The target compound’s isoindolin-1-one core differs from the indolin-2-one in Compound 57 and the pyrrolidine in Compound 22 . Isoindolinones are rigid and planar, favoring interactions with flat binding pockets, whereas pyrrolidines offer conformational flexibility.
b) Substituent Effects
- Bromine vs. Other Halogens: The 4-bromo group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs. Bromine’s polarizability may enhance van der Waals interactions in hydrophobic binding sites.
- Benzodioxole vs.
Biological Activity
6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one (CAS No. 169043-96-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article delves into its synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is , with a molar mass of 361.19 g/mol. It exhibits a predicted density of 1.687 g/cm³ and a pKa value of 3.08, indicating its acidic nature. The compound is categorized as an irritant and should be stored under controlled conditions (2-8°C) to maintain stability .
Antitumor Activity
Research indicates that this compound possesses notable antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines. For instance, compounds similar in structure have shown significant tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin .
Antiviral Activity
This compound also exhibits antiviral properties, functioning similarly to interferon in its mechanism of action. Its potential use in drug development for viral infections has been highlighted, suggesting it could be a candidate for further research in antiviral therapies .
Antibacterial Activity
In addition to its antitumor and antiviral activities, there is emerging evidence that compounds with similar structures can inhibit bacterial growth. For example, derivatives of isoindoline compounds have been screened for antibacterial activity against strains such as Staphylococcus aureus, showing effective minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .
Case Studies and Research Findings
A comprehensive review of the literature reveals various studies focusing on the biological activity of isoindoline derivatives:
Q & A
Basic: What are the common synthetic routes for 6-amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example:
- Step 1 : Bromination of isoindolin-1-one derivatives using reagents like NBS (N-bromosuccinimide) to introduce the 4-bromo substituent.
- Step 2 : Introduction of the benzo[d][1,3]dioxol-5-ylmethyl group via alkylation or reductive amination, as seen in analogous compounds .
- Step 3 : Amination at the 6-position using ammonia or protected amines under catalytic conditions.
Characterization : Intermediates are validated via -NMR, -NMR, and LC-MS. For example, LC-HRMS (High-Resolution Mass Spectrometry) ensures accurate mass confirmation, as demonstrated in thiazol-2-amine derivatives .
Basic: How is the crystallographic structure of this compound determined, and what parameters are critical for refinement?
Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:
- Data Collection : Using MoKα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion .
- Refinement : SHELXL software for small-molecule refinement, with attention to residual factors (e.g., ) and goodness-of-fit (<1.1) .
- Parameters : Unit cell dimensions (e.g., ) and space group symmetry (e.g., ) are reported to validate structural integrity .
Advanced: How can researchers resolve discrepancies in reported antitumor activity data for this compound across different cell lines?
Discrepancies may arise from assay conditions or cellular heterogeneity. Methodological solutions include:
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., MTT assays at 48–72 hours) .
- Control Compounds : Include reference drugs (e.g., doxorubicin) to benchmark activity .
- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and correlate with cytotoxicity data .
- Meta-Analysis : Compare IC values across studies while accounting for cell line-specific genetic backgrounds .
Advanced: What strategies optimize the yield of this compound in large-scale synthesis?
Key optimization steps:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in bromination and amination steps .
- Catalysis : Use Pd/C or CuI for coupling reactions to reduce side products .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in heterocyclic systems .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : -NMR identifies protons on the isoindolinone core (e.g., aromatic protons at δ 6.8–7.2 ppm) and the dioxole methylene group (δ 5.1–5.3 ppm) .
- LC-MS : Confirms molecular weight ([M+H] peaks) and purity (>95%) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like T-type Ca channels or kinases .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Correlate substituent effects (e.g., bromine position) with activity using MOE or RDKit .
Basic: What are the documented biological activities of this compound, and what assays are used?
- Antitumor Activity : Evaluated against breast cancer (MDA-MB-231) and leukemia cell lines via MTT assays .
- Antibacterial Potential : Analogous dioxole-containing compounds show activity against Gram-positive pathogens in MIC assays .
- Calcium Channel Modulation : FLIPR assays measure inhibition of T-type Ca channels .
Advanced: How to address contradictions in solubility and stability data during formulation studies?
- Solubility Profiling : Use shake-flask method with HPLC quantification across pH 1–7.4 .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis or oxidation products .
- Co-Solvent Systems : Explore PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they resolved?
- Disorder Handling : Partial occupancy refinement in SHELXL for flexible side chains (e.g., dioxole methylene) .
- Twinned Data : Use TWINABS for integration and scale twinned datasets .
- Thermal Parameters : Anisotropic refinement for heavy atoms (Br, O) to improve model accuracy .
Basic: What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
